13,14-dihidro-15-ceto Prostaglandina D1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,14-dihydro-15-keto Prostaglandin D1 is a theoretical metabolite of Prostaglandin D1 . It is an inhibitor of ADP-induced platelet aggregation in humans with an IC50 value of 320 ng/ml, about 1/10 as potent as PGD2 .
Synthesis Analysis
The synthesis of 13,14-dihydro-15-keto Prostaglandin D1 involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F 2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .Molecular Structure Analysis
The molecular formula of 13,14-dihydro-15-keto Prostaglandin D1 is C20H34O5 . The molecular weight is 354.48 . The SMILES representation isOC(CCCCCC[C@@H]1C@H=O)CCC(CCCCC)=O)=O
. Physical And Chemical Properties Analysis
13,14-dihydro-15-keto Prostaglandin D1 is soluble in DMF (50 mg/ml), DMSO (30 mg/ml), Ethanol (50 mg/ml), and PBS pH 7.2 (2 mg/ml) . It is stored at -20°C .Aplicaciones Científicas De Investigación
Metabolito de Prostaglandina F2α
13,14-Dihidro-15-ceto Prostaglandina D1 es el principal metabolito circulante de la prostaglandina F2α . Se forma por la reducción del doble enlace C-13,14 en 15-ceto-prostaglandina F2α por la enzima prostaglandina Δ13-reductasa . Este proceso debe preceder en la secuencia metabólica a la acción de la 15-hidroxiprostaglandina deshidrogenasa .
Indicador de la Biosíntesis de Prostaglandina F2α
Las mediciones de los cambios en el nivel de este metabolito en plasma pueden reflejar los cambios en la biosíntesis de prostaglandina F2α con mayor precisión que la prostaglandina primaria en sí . Esto se debe a que este último se forma fácilmente a partir de las plaquetas sanguíneas durante la toma de muestras de sangre y su manipulación, mientras que el metabolito no se genera por elementos sanguíneos in vitro .
Determinación del Embarazo en Pandas Gigantes
Las concentraciones urinarias de this compound se pueden utilizar para diagnosticar el embarazo y predecir el parto en el panda gigante . Los perfiles de embarazo se distinguieron por un pico inicial anterior, concentraciones interpico más altas y un pico terminal más grande en comparación con los perfiles de pseudopreñez .
Inhibidor de la Agregación Plaquetaria Inducida por ADP
Es un inhibidor de la agregación plaquetaria inducida por ADP en humanos con un valor de IC50 de 320 ng/ml, aproximadamente 1/10 tan potente como PGD2 .
Inductor de Eosinofilia de las Vías Respiratorias en Cobayas
En cobayas, la eosinofilia de las vías respiratorias inducida por this compound está mediada por una acción sobre los receptores de prostaglandina CRTH2
Mecanismo De Acción
Target of Action
The primary target of 13,14-dihydro-15-keto Prostaglandin D1 is ADP-induced platelet aggregation in humans . This compound acts as an inhibitor of this process, with an IC50 value of 320 ng/ml, which is about 1/10 as potent as PGD2 .
Mode of Action
13,14-dihydro-15-keto Prostaglandin D1 interacts with its targets by inhibiting the process of ADP-induced platelet aggregation . This results in a decrease in the aggregation of platelets, which plays a crucial role in blood clotting.
Biochemical Pathways
The compound is a theoretical metabolite of PGD1 via the 15-hydroxy prostaglandin dehydrogenase metabolic pathway . It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase .
Pharmacokinetics
It is known that the compound is a theoretical metabolite of pgd1 , suggesting that it may be produced in the body from PGD1 through metabolic processes.
Result of Action
The primary molecular effect of 13,14-dihydro-15-keto Prostaglandin D1 is the inhibition of ADP-induced platelet aggregation . This can potentially influence the process of blood clotting, as platelet aggregation is a key step in the formation of blood clots.
Análisis Bioquímico
Biochemical Properties
13,14-dihydro-15-keto Prostaglandin D1 plays a role in biochemical reactions primarily as an inhibitor of ADP-induced platelet aggregation. This inhibition occurs through interactions with specific enzymes and proteins involved in the platelet aggregation pathway. The compound interacts with the enzyme 15-hydroxyprostaglandin dehydrogenase, which is responsible for its metabolic conversion from Prostaglandin D1 . Additionally, it affects the activity of cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins .
Cellular Effects
The effects of 13,14-dihydro-15-keto Prostaglandin D1 on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, particularly those involved in platelet aggregation. The compound affects gene expression related to inflammatory responses and cellular metabolism. By inhibiting platelet aggregation, 13,14-dihydro-15-keto Prostaglandin D1 can potentially reduce the risk of thrombotic events .
Molecular Mechanism
At the molecular level, 13,14-dihydro-15-keto Prostaglandin D1 exerts its effects through binding interactions with specific biomolecules. It binds to the active site of 15-hydroxyprostaglandin dehydrogenase, inhibiting its activity and preventing the conversion of Prostaglandin D1 to its inactive form . This inhibition leads to an accumulation of Prostaglandin D1, which in turn affects platelet aggregation and inflammatory responses. The compound also modulates the activity of cyclooxygenase enzymes, further influencing prostaglandin biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 13,14-dihydro-15-keto Prostaglandin D1 change over time due to its stability and degradation. The compound is relatively stable when stored at -20°C, but its activity may decrease over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on platelet aggregation for several months, although its potency may diminish over time .
Dosage Effects in Animal Models
The effects of 13,14-dihydro-15-keto Prostaglandin D1 vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects . At higher doses, it may induce toxic effects, including gastrointestinal disturbances and renal impairment . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
13,14-dihydro-15-keto Prostaglandin D1 is involved in metabolic pathways related to prostaglandin biosynthesis. It is metabolized by the enzyme 15-hydroxyprostaglandin dehydrogenase, which converts Prostaglandin D1 to its inactive form . This metabolic pathway is crucial for regulating the levels of active prostaglandins in the body. The compound also interacts with cyclooxygenase enzymes, influencing the overall metabolic flux of prostaglandins .
Transport and Distribution
Within cells and tissues, 13,14-dihydro-15-keto Prostaglandin D1 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its inhibitory effects on platelet aggregation . The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 13,14-dihydro-15-keto Prostaglandin D1 is primarily within the cytoplasm, where it interacts with enzymes involved in prostaglandin metabolism . The compound may also localize to specific organelles, such as the endoplasmic reticulum, where cyclooxygenase enzymes are abundant . Post-translational modifications and targeting signals play a role in directing the compound to these compartments .
Propiedades
IUPAC Name |
7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-18,22H,2-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCAXDJXNVRHRC-KURKYZTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.